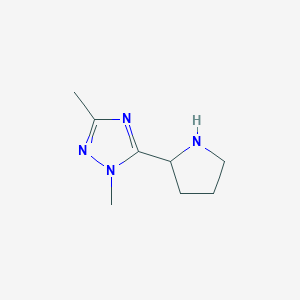![molecular formula C8H3ClF3NS B13635379 3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole typically involves the reaction of 3-Chloro-5-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to yield the desired isothiazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The isothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted isothiazoles, which can have different functional groups attached to the ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The isothiazole ring structure allows for strong binding interactions with proteins, making it a valuable scaffold in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)benzoic acid
- 5-(Trifluoromethyl)isothiazole
- 3-Chloroisothiazole
Uniqueness
3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and biological activity. The combination of these functional groups with the isothiazole ring provides a versatile platform for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C8H3ClF3NS |
|---|---|
Poids moléculaire |
237.63 g/mol |
Nom IUPAC |
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-5-3-4(8(10,11)12)1-2-6(5)14-13-7/h1-3H |
Clé InChI |
ZQBRRIPASXWHDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)C(=NS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


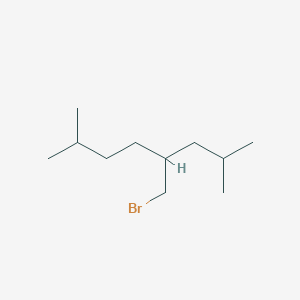
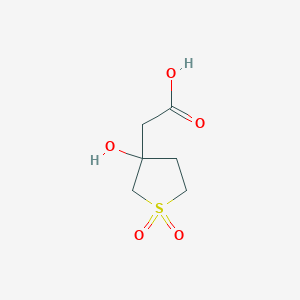

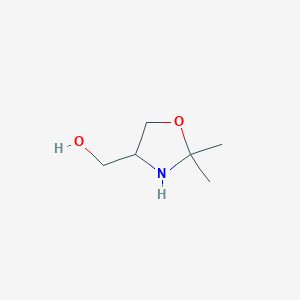
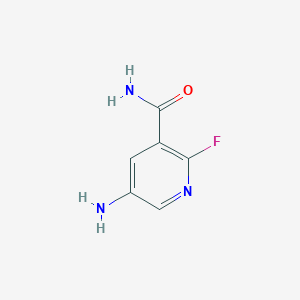

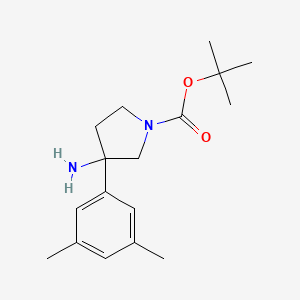
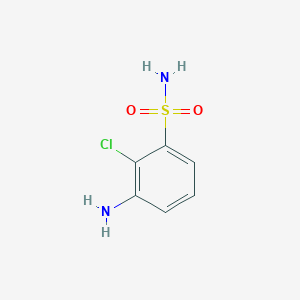


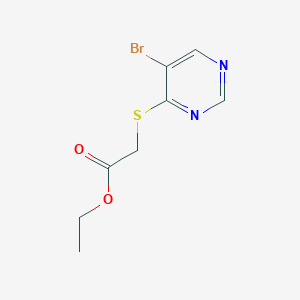
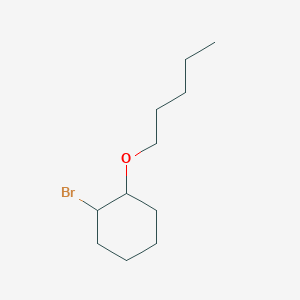
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
